B1191868 WX-037

WX-037

Cat. No.: B1191868
Attention: For research use only. Not for human or veterinary use.
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Description

WX-037 is a novel pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the α and δ isoforms (IC₅₀ values in the nanomolar range) and weaker inhibition of β and γ isoforms and DNA-dependent protein kinase (DNA-PK). Preclinical studies demonstrate its efficacy in tumor models with PIK3CA mutations or PTEN loss, where it suppresses AKT and S6 phosphorylation, leading to growth inhibition (GI₅₀: 112–2934 nM in colorectal cancer cell lines) . In vivo, this compound exhibits dose-dependent pharmacokinetics, with plasma and tumor concentrations exceeding GI₅₀ values at 6 hours post-dose but declining below therapeutic thresholds by 24 hours .

Properties

Appearance

Solid powder

Synonyms

WX037.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Potency and Selectivity

WX-037’s isoform selectivity and potency profile differentiate it from other PI3K inhibitors (Table 1):

Compound PI3K Isoform Selectivity mTOR Inhibition Key GI₅₀ (nM) Clinical Stage
This compound α, δ > β, γ, DNA-PK No 112 (HT29), 2934 (HCT116) Preclinical
Pictilisib Pan-class I (α, β, γ, δ) No 157 (HT29), 1081 (HCT116) Phase II
Idelalisib δ > α, β, γ No ~10–50 (lymphoma models) Approved (CLL)
Alpelisib α-specific No ~50–250 (PIK3CA mutants) Approved (breast cancer)

Key Findings :

  • This compound’s GI₅₀ in HT29 (112 nM) is superior to pictilisib (157 nM), suggesting enhanced efficacy in PTEN-deficient models .
  • Unlike isoform-specific inhibitors (e.g., idelalisib for δ), this compound’s broader α/δ targeting may benefit solid tumors with heterogeneous PI3K pathway activation .

Mechanistic Differentiation

  • mTOR-Independent Activity : this compound’s lack of mTOR inhibition contrasts with dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235), reducing off-target metabolic toxicities .
  • Synergy with MEK Inhibitors : In combination with WX-554 (MEK inhibitor), this compound demonstrates synergistic growth inhibition (combination index <1.0) in HCT116 and HT29 models, surpassing pictilisib’s reported effects. This synergy correlates with enhanced suppression of ERK and S6 phosphorylation .

Pharmacokinetics and Tolerability

  • Plasma/Tumor Concentrations : At 100 mg/kg, this compound achieves tumor concentrations >10× GI₅₀ at 6 hours, comparable to pictilisib. However, its rapid clearance by 24 hours necessitates daily dosing .

In Vivo Efficacy

  • Single-Agent Activity: this compound (50 mg/kg) induces tumor growth delay in HCT116 xenografts, mirroring pictilisib’s effects. However, its activity in HT29 models (PIK3CA mutant) is more pronounced, with tumor regression observed at higher doses .
  • Combination Therapy: Co-administration with WX-554 (2 mg/kg) extends time-to-tumor-quadrupling (RTV4) by 2.5× vs.

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